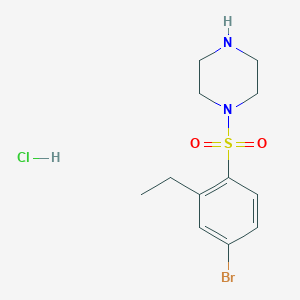

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride

Descripción general

Descripción

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 4-bromo-2-ethyl-benzenesulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride typically involves the reaction of 4-bromo-2-ethylbenzenesulfonyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products where the bromine atom is replaced by another group.

Oxidation: Products with oxidized sulfonyl groups.

Reduction: Products with reduced sulfonyl groups.

Hydrolysis: Products with cleaved sulfonyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The piperazine moiety is a common structural feature in many bioactive compounds, including pharmaceuticals. The incorporation of piperazine derivatives, such as 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride, can significantly influence the pharmacokinetic properties of drugs. This compound has been investigated for its potential as a scaffold for developing new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the piperazine ring can enhance the biological activity of compounds. For instance, the introduction of sulfonyl groups can increase solubility and bioavailability, making derivatives like this compound valuable in SAR studies. These studies are crucial for optimizing lead compounds in drug discovery.

| Compound | Modification | Effect |

|---|---|---|

| 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine | Sulfonyl group addition | Increased solubility and bioavailability |

The biological activity of piperazine derivatives often includes interactions with various biological targets, such as enzymes and receptors. Notably, this compound has been studied for its inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Acetylcholinesterase Inhibition

Inhibition of AChE is a significant mechanism for treating neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to inhibit AChE suggests its potential use in developing treatments for cognitive disorders.

| Biological Target | Mechanism | Potential Application |

|---|---|---|

| Human Acetylcholinesterase | Enzyme inhibition | Alzheimer's disease treatment |

Therapeutic Potential

The therapeutic applications of this compound extend beyond its enzymatic inhibition. Its structural features may allow it to function as a modulator in various biochemical pathways.

Central Nervous System (CNS) Disorders

Given its interaction with AChE, this compound may also have implications for other CNS disorders where cholinergic signaling is disrupted. The exploration of its effects on neurotransmitter systems could lead to novel treatments for conditions such as depression or anxiety.

Case Studies and Research Findings

Several studies have highlighted the significance of piperazine derivatives in drug discovery:

- Inhibitory Studies : A study demonstrated that piperazine derivatives exhibit varying degrees of AChE inhibition, with specific substitutions leading to enhanced activity .

- Molecular Docking Studies : Virtual screening and molecular docking approaches have been utilized to predict the binding affinity of this compound to AChE, providing insights into its mechanism of action .

- Therapeutic Applications : Research indicates that compounds with similar structures have been effective in preclinical models for treating cognitive impairments .

Mecanismo De Acción

The mechanism of action of 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors or ion channels, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-ethylbenzenesulfonyl chloride

- 4-Bromo-2-ethylphenylsulfonyl chloride

- 4-Bromo-2-ethylbenzenesulphonyl chloride

Uniqueness

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride is unique due to the presence of both the piperazine ring and the 4-bromo-2-ethyl-benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Actividad Biológica

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and a brominated aromatic moiety. The presence of the bromine atom and the sulfonyl group are critical for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of prodrugs . Additionally, its structure suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Candida albicans | 62.5 |

| Enterococcus faecalis | 31.2 |

This table highlights the compound's broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.

Antiparasitic Activity

In addition to its antibacterial properties, there is emerging evidence supporting the antiparasitic activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an EC50 value of 0.39 nM, indicating potent inhibition of the parasite's growth in vitro .

Case Studies

- Inhibition of Trypanosoma cruzi : A study evaluated the efficacy of various derivatives of piperazine compounds, including this compound, against T. cruzi. The results demonstrated that this compound not only inhibited parasite growth but also showed favorable microsome stability compared to other tested compounds .

- Antibacterial Efficacy : In a clinical setting, the antibacterial activity was assessed against resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in infected tissue samples, suggesting its potential as a therapeutic agent for treating resistant infections .

Propiedades

IUPAC Name |

1-(4-bromo-2-ethylphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S.ClH/c1-2-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMVLBHFNRBJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590181 | |

| Record name | 1-(4-Bromo-2-ethylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-59-1 | |

| Record name | 1-(4-Bromo-2-ethylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.